molecular formula C23H21BrN6O2 B10897560 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Cat. No.: B10897560
M. Wt: 493.4 g/mol
InChI Key: DFZXSEMCVSYUPN-KBKYJPHKSA-N
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Description

2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and a pyrazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the benzodiazepine derivative with the pyrazole moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines .

Scientific Research Applications

2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its psychoactive properties. This interaction modulates the activity of neurotransmitters and affects various neural pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H21BrN6O2

Molecular Weight

493.4 g/mol

IUPAC Name

2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H21BrN6O2/c1-2-29-14-16(12-27-29)11-26-28-21(31)15-30-20-9-8-18(24)10-19(20)23(25-13-22(30)32)17-6-4-3-5-7-17/h3-12,14H,2,13,15H2,1H3,(H,28,31)/b26-11+

InChI Key

DFZXSEMCVSYUPN-KBKYJPHKSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=N/NC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4

Canonical SMILES

CCN1C=C(C=N1)C=NNC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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